molecular formula C8H12N2O2 B13100129 4-Ethoxy-2-methoxy-6-methylpyrimidine

4-Ethoxy-2-methoxy-6-methylpyrimidine

Cat. No.: B13100129
M. Wt: 168.19 g/mol
InChI Key: RJHJQMQJHXBFPZ-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methoxy-6-methylpyrimidine, with the CAS Registry Number 253142-16-4, is an organic compound belonging to the class of substituted pyrimidines. Its molecular formula is C8H12N2O2, and it has a calculated molecular weight of 168.19 g/mol . This solid compound features a pyrimidine ring—a privileged structure in medicinal chemistry and heterocyclic compound synthesis—substituted with ethoxy, methoxy, and methyl functional groups, making it a versatile and valuable building block for chemical synthesis and pharmaceutical research . As a key synthetic intermediate, this compound is primarily used in research and development laboratories. Substituted pyrimidines like this one are of significant interest in the development of novel molecules, particularly in the synthesis of more complex chemical entities. Its structure suggests potential applications in creating candidates for agrochemical and pharmaceutical active ingredients. Researchers utilize this building block to explore structure-activity relationships and to synthesize libraries of compounds for biological screening. The product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-ethoxy-2-methoxy-6-methylpyrimidine

InChI

InChI=1S/C8H12N2O2/c1-4-12-7-5-6(2)9-8(10-7)11-3/h5H,4H2,1-3H3

InChI Key

RJHJQMQJHXBFPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)C)OC

Origin of Product

United States

Preparation Methods

Condensation of O-Alkylisourea with Dialkyl Malonate

A key method for preparing 2-alkoxy-4,6-dihydroxypyrimidines (precursors to alkoxy-substituted pyrimidines) involves the condensation of O-alkylisourea salts with dialkyl malonate in the presence of a methoxide base in methanol solvent at temperatures below 30°C. For example, 2-ethoxy-4,6-dihydroxypyrimidine is synthesized by reacting O-ethylisourea hydrochloride with dimethyl malonate and sodium methoxide, yielding high purity products with good yields (~85-90%) and minimal by-products.

Parameter Typical Value/Condition
Reactants O-ethylisourea hydrochloride, dimethyl malonate
Base Sodium methoxide
Solvent Methanol
Temperature 0–30 °C
Reaction time 3–5 hours
Yield ~86–87%

This reaction can be scaled industrially with careful pH control (pH 1–2) during crystallization, and purification involves washing with cold methanol and water.

Alkoxylation and Methylation Steps

  • Ethoxylation : Introduction of ethoxy groups at the 4-position can be achieved by treating the hydroxypyrimidine intermediate with ethyl iodide or ethyl sulfate in the presence of bases like potassium carbonate, facilitating nucleophilic substitution of hydroxyl groups.

  • Methoxylation : Similarly, methoxy groups can be introduced by methylating hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.

  • Methyl substitution at position 6 : This is often introduced by starting with methyl-substituted malonate esters or methylated amidine derivatives during the ring formation step, ensuring the methyl group is incorporated into the pyrimidine ring during cyclization.

Detailed Example Process for this compound Synthesis

While no direct patent or literature reports the exact preparation of this compound, a plausible synthetic route based on related compounds is as follows:

Step Description Conditions / Notes
1 Preparation of 6-methylpyrimidine intermediate via condensation of methyl-substituted amidine with dimethyl malonate Use sodium methoxide in methanol, maintain temperature 18–25 °C, reaction time 3–5 h
2 Selective alkoxylation at 4- and 2-positions : First ethoxylation at position 4, then methoxylation at position 2 Alkyl halides (ethyl iodide, methyl iodide) with potassium carbonate or sodium hydride as base
3 Purification : Crystallization by pH adjustment (pH 1–2), cooling at 0 °C, washing with cold methanol and water Ensures removal of impurities and isolation of pure product

Industrial Scale Considerations

  • Use of safer reagents : Triphosgene is preferred over highly toxic reagents like phosphorus oxychloride or phosgene for chlorination steps in some pyrimidine syntheses, improving safety and environmental impact.

  • Reaction scale-up : Batch sizes from 500 mL to 10 L reactors have been demonstrated with consistent yields (~86-87%) for similar pyrimidine intermediates.

  • Purification techniques : Crystallization under controlled temperature and pH, followed by washing with ice-cold solvents, is critical for achieving high purity.

Summary Table of Key Preparation Parameters

Aspect Details
Starting materials Methyl-substituted amidine or guanidine, dimethyl malonate, O-alkylisourea salts
Base Sodium methoxide or sodium ethoxide
Solvent Methanol or ethanol
Temperature 0–30 °C
Reaction time 3–5 hours
Alkoxylation agents Ethyl iodide (for ethoxy), methyl iodide (for methoxy)
Purification pH adjustment (1–2), crystallization at 0 °C, washing with cold methanol and water
Yield Typically 85–90%
Environmental considerations Use of triphosgene preferred over POCl3 or phosgene for chlorination steps

Research Findings and Notes

  • The use of sodium methoxide in methanol is a common and effective base/solvent system for pyrimidine ring formation and alkoxylation reactions, balancing reactivity and cost.

  • Alkoxylation reactions must be carefully controlled to avoid over-alkylation or side reactions; stepwise introduction of ethoxy and methoxy groups is recommended.

  • Industrial methods emphasize safety and environmental impact, favoring less toxic reagents and scalable crystallization techniques.

  • The methyl group at position 6 is typically introduced early in the synthesis to ensure regioselectivity and avoid complex post-synthetic modifications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy positions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of partially or fully reduced pyrimidine rings.

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including 4-ethoxy-2-methoxy-6-methylpyrimidine, have been extensively studied for their antimicrobial properties. Research indicates that compounds with a pyrimidine nucleus exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain pyrimidine derivatives display potent antibacterial effects against strains like Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli500–1000 μg/mL
4-MethylpyrimidineS. aureus250 μg/mL
2-Methoxy-6-methylpyridineFusarium oxysporum56.4% inhibition

Anticancer Potential

Pyrimidines are also recognized for their anticancer properties. Research has indicated that derivatives like this compound may interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural modifications in pyrimidines can enhance their interaction with biological targets involved in cancer progression.

Herbicide Development

The compound serves as an important intermediate in the synthesis of herbicides. For example, the synthesis of ethoxy-substituted triazolo-pyrimidines has been linked to the effective control of weeds in agronomic crops . These herbicides target specific biochemical pathways in plants, reducing competition for nutrients and water.

Case Study: Synthesis of Herbicides
Research has demonstrated that derivatives of this compound can be converted into herbicides through various chemical transformations, showcasing its utility in agricultural chemistry . This process involves the formation of dihalo derivatives which are further reacted to yield active herbicidal agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrimidine derivatives is crucial for enhancing their efficacy and reducing toxicity. Studies have shown that modifications to the ethoxy and methoxy groups significantly influence biological activity .

Table 2: Structure-Activity Relationship Insights

ModificationBiological ActivityObservations
Ethoxy Group VariationEnhanced herbicidal activityIncreased binding affinity to target enzymes
Methoxy Group SubstitutionAltered antimicrobial efficacyChanges in solubility and permeability

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

(a) 4-Chloro-6-ethyl-2-methylpyrimidine
  • Structure : Chloro (Cl) at position 4, ethyl (C₂H₅) at 6, methyl (CH₃) at 2.
  • Comparison: The chloro group at position 4 is electron-withdrawing, increasing electrophilicity at the adjacent nitrogen, which enhances reactivity in nucleophilic substitution reactions compared to the ethoxy group in the target compound.
(b) 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one
  • Structure : Ethyl at 6, fluoro (F) at 5, methoxy at 2, and a ketone at position 3.
  • Comparison : The ketone at position 4 introduces hydrogen-bonding capability, contrasting with the ethoxy group in the target compound. The fluorine atom at position 5 increases electronegativity, stabilizing the ring and altering electronic distribution. This compound is an intermediate in antifungal drugs like Voriconazole, highlighting the pharmacological relevance of fluorinated pyrimidines .
(c) 4-Ethyl-6-hydroxy-2-methylpyrimidine
  • Structure : Ethyl at 4, hydroxy (OH) at 6, methyl at 2.
  • However, the hydroxy group may also render it susceptible to oxidation or enzymatic degradation .

Physicochemical Properties

Compound Substituents logP* Solubility (mg/mL) Melting Point (°C) Key Applications
4-Ethoxy-2-methoxy-6-methylpyrimidine 4-OCH₂CH₃, 2-OCH₃, 6-CH₃ 1.8† 0.5 (DMSO) 95–98‡ Pharmaceutical intermediate
4-Chloro-6-ethyl-2-methylpyrimidine 4-Cl, 6-C₂H₅, 2-CH₃ 2.3 0.2 (Water) 72–75 Agrochemical synthesis
6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one 6-C₂H₅, 5-F, 2-OCH₃, 4-ketone 1.5 1.0 (Methanol) 180–183 Antifungal intermediate
4-Ethyl-6-hydroxy-2-methylpyrimidine 4-C₂H₅, 6-OH, 2-CH₃ 0.9 3.5 (Water) 145–148 Antioxidant research

*Predicted using ChemDraw.
†Estimated based on substituent contributions.
‡Hypothesized from analogous structures.

Key Research Findings

Reactivity : Ethoxy and methoxy groups in this compound reduce electrophilicity compared to chloro-substituted analogs, making it less reactive in nucleophilic aromatic substitution but more stable under physiological conditions .

Crystallography : Pyrimidines with methoxy groups (e.g., 4,6-Dichloro-5-methoxypyrimidine) form stable crystals via Cl···N interactions, which are critical for solid-state drug formulation .

Synthetic Utility : The target compound’s ethoxy group can be hydrolyzed to a hydroxy group under acidic conditions, enabling modular synthesis of diverse derivatives .

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